C12H15F5O3Si
CAS No.:
Cat. No.: VC14134492
Molecular Formula: C12H15F5O3Si
Molecular Weight: 330.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F5O3Si |
|---|---|
| Molecular Weight | 330.32 g/mol |
| IUPAC Name | diethoxy-(1,1,2,2,2-pentafluoroethoxy)-phenylsilane |
| Standard InChI | InChI=1S/C12H15F5O3Si/c1-3-18-21(19-4-2,10-8-6-5-7-9-10)20-12(16,17)11(13,14)15/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | WKHHNUXTTZQGDL-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](C1=CC=CC=C1)(OCC)OC(C(F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Pentafluorophenyltriethoxysilane is systematically named triethoxy-(2,3,4,5,6-pentafluorophenyl)silane, reflecting its triethoxy silane group bonded to a fully fluorinated phenyl ring. Its SMILES representation () and InChIKey () provide precise structural descriptors . The compound’s fluorine atoms confer electron-withdrawing effects, enhancing its reactivity toward nucleophilic surfaces.
Physical and Chemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 330.32 g/mol | |
| Density (25°C) | 1.24 g/ml | |
| Appearance | Colorless liquid | |
| Solubility | Organic solvents (e.g., toluene, THF) |
The compound’s hydrolytic sensitivity necessitates anhydrous handling, as moisture triggers condensation reactions to form siloxane networks .
Synthesis and Manufacturing
Historical Synthesis Routes
Early syntheses involved the reaction of chlorotriethoxysilane with pentafluorophenyl Grignard reagents. Voronkov et al. (1979) demonstrated this approach, achieving yields exceeding 80% under controlled conditions . A 1996 protocol by Frohn et al. optimized the reaction using palladium catalysts, enhancing selectivity for the triethoxy derivative .
Modern Production Techniques
Current methods prioritize solvent-free reactions to minimize waste. For example, the direct coupling of triethoxysilane with pentafluorobenzene under microwave irradiation reduces reaction times from hours to minutes . These advances align with green chemistry principles while maintaining high purity (>95%) .
Applications in Materials Science
Surface Modification and Functionalization
Pentafluorophenyltriethoxysilane forms self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO₂, TiO₂) via silanol condensation. The pentafluorophenyl group imparts hydrophobicity, with contact angles exceeding 110°, making it ideal for anti-fouling coatings . In microelectromechanical systems (MEMS), these SAMs reduce stiction in UV-curable resins, improving device reliability.
Polymer Composites and Adhesives
Incorporating this silane into epoxy resins enhances interfacial adhesion between polymers and inorganic fillers. For instance, adding 1–2 wt% to silica-epoxy composites increases tensile strength by 40% due to covalent Si-O-Si bridging . Fluorinated surfaces also exhibit chemical resistance, benefiting coatings in aggressive environments.
Recent Research Advancements
Antisticking Layers for Nanoimprint Lithography
UV-visible spectroscopy studies reveal that monolayers of pentafluorophenyltriethoxysilane reduce adhesion forces between UV resins and quartz molds by 70%, enabling high-resolution patterning without template damage.
Fluorinated Silica Nanoparticles
Functionalizing silica nanoparticles with this silane creates superhydrophobic aerogels (water contact angle: 156°). These materials show promise in oil-water separation, achieving >99% efficiency in recent trials .
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